3-Amino-1-(azepan-1-yl)propan-1-one
Description
3-Amino-1-(azepan-1-yl)propan-1-one is a ketone-containing compound featuring a seven-membered azepane ring linked to a propan-1-one backbone via an amino group. Its structure (C₉H₁₈N₂O) includes a secondary amine at position 3 and a ketone group at position 1, with the azepane ring contributing to its conformational flexibility . This compound has been synthesized via Mannich base reactions, as demonstrated in the preparation of benzimidazole derivatives with antitubercular activity .
Properties
IUPAC Name |
3-amino-1-(azepan-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADIBBBJYAFYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(azepan-1-yl)propan-1-one typically involves the reaction of azepane with 3-chloropropanone in the presence of a base. The reaction proceeds through nucleophilic substitution, where the azepane ring attacks the carbonyl carbon of 3-chloropropanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Amino-1-(azepan-1-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(azepan-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-1-(azepan-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(azepan-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes the structural and functional differences between 3-amino-1-(azepan-1-yl)propan-1-one and related compounds:
Functional and Pharmacological Differences
- Ring Size and Flexibility: The azepane ring (7-membered) in 3-amino-1-(azepan-1-yl)propan-1-one provides greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs. This flexibility may enhance binding to biological targets, as seen in its antitubercular derivatives . Pyrrolidine-containing analogs (e.g., 3-amino-1-(pyrrolidin-1-yl)propan-1-one) are smaller and more rigid, favoring solubility but limiting steric interactions .
- Antitubercular Activity: Mannich base derivatives of 3-amino-1-(azepan-1-yl)propan-1-one exhibit moderate activity against Mycobacterium tuberculosis (MIC = 12.5–25 µg/mL) .
- Physicochemical Properties: Hydrochloride salts (e.g., 3-amino-1-(azepan-1-yl)propan-1-one hydrochloride) show improved solubility in aqueous media compared to free bases, critical for drug formulation . Methoxyazetidine analogs (e.g., 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one) are discontinued due to stability issues, highlighting the importance of ring substituents in compound viability .
Biological Activity
3-Amino-1-(azepan-1-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an azepane ring and a ketone group. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections summarize its biological activity, mechanisms of action, and comparisons with related compounds.
Structural Characteristics
The molecular formula for 3-Amino-1-(azepan-1-yl)propan-1-one is C9H16N2O, characterized by:
- Azepane Ring : A seven-membered nitrogen-containing heterocycle that influences the compound's reactivity and biological interactions.
- Ketone Group : Enhances the compound's ability to form hydrogen bonds and interact with biological macromolecules.
Antimicrobial Properties
Research indicates that 3-Amino-1-(azepan-1-yl)propan-1-one exhibits antimicrobial activity against various bacterial strains. The presence of the aminomethyl group enhances its interaction with microbial targets, suggesting potential applications in developing new antibiotics.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Neuropharmacological Effects
The compound has shown promise in influencing neurotransmitter systems. Preliminary studies suggest that it may interact with receptors involved in mood regulation and cognitive function, potentially offering therapeutic effects for conditions such as depression and anxiety.
The mechanism of action for 3-Amino-1-(azepan-1-yl)propan-1-one involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways in pathogens or human cells.
- Receptor Modulation : It can modulate receptor activity, affecting neurotransmitter release and signaling pathways.
- Hydrogen Bond Formation : The ketone group allows for hydrogen bonding with amino acids in target proteins, altering their function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Amino-1-(azepan-1-yl)propan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Azepan-1-yl)propan-1-amine | Lacks ketone group | Limited antimicrobial activity |
| 3-Amino-1-(piperidin-1-yl)propan-1-one | Piperidine ring instead of azepane | Moderate neuropharmacological effects |
| 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one | Variation in ring structure | Enhanced binding affinity to receptors |
Case Studies
Several studies have explored the efficacy of 3-Amino-1-(azepan-1-yl)propan-1-one:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated that modifications to the azepane ring could enhance activity against resistant strains of bacteria.
Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2023) demonstrated that this compound could significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages, suggesting potential for treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
